“1-(4-Methoxy-1-naphthyl)ethanone” is a chemical compound with the molecular formula C13H12O2 and a molecular weight of 200.23 . It is used for research and development purposes .
The molecular structure of “1-(4-Methoxy-1-naphthyl)ethanone” consists of a naphthalene moiety (two fused benzene rings) with a methoxy group (-OCH3) attached to one of the carbon atoms in the 4-position of the naphthalene ring. The ethanone group (C2H5O) is attached to the 1-position of the naphthalene ring .
“1-(4-Methoxy-1-naphthyl)ethanone” is a compound with the molecular formula C13H12O2 and a molecular weight of 200.23 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
1-(4-Methoxy-1-naphthyl)ethanone, also known as 1-acetyl-4-methoxynaphthalene, is an organic compound with the molecular formula and a CAS number of 24764-66-7. This compound is characterized by its pale yellow to colorless solid form and has a molar mass of 200.23 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to an aromatic structure, specifically a methoxy-substituted naphthalene ring .
The synthesis of 1-(4-Methoxy-1-naphthyl)ethanone can be achieved through various methods:
The molecular structure of 1-(4-Methoxy-1-naphthyl)ethanone features a naphthalene ring substituted at the 4-position with a methoxy group and an ethanone functional group.
InChI=1/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3
The structural representation indicates that the compound has significant steric and electronic properties due to the aromatic system, which influences its reactivity and interactions .
1-(4-Methoxy-1-naphthyl)ethanone can participate in various chemical reactions typical for ketones:
The reactivity of this compound is influenced by the electron-donating methoxy group, which enhances electrophilicity at the carbonyl carbon, making it more susceptible to nucleophilic attacks.
The mechanism of action for 1-(4-Methoxy-1-naphthyl)ethanone primarily involves its interactions as an electrophile in organic reactions:
This mechanism illustrates how structural features influence chemical behavior, particularly in synthetic organic chemistry .
The physical and chemical properties of 1-(4-Methoxy-1-naphthyl)ethanone are essential for understanding its applications:
These properties are crucial for handling and storage protocols in laboratory settings .
1-(4-Methoxy-1-naphthyl)ethanone has several scientific applications:
Its versatility in synthetic chemistry makes it valuable for researchers aiming to develop new compounds with specific biological activities .
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7